Salicylglutamic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salicylglutamic acid can be synthesized through a condensation reaction between salicylic acid and glutamic acid. The reaction typically involves the activation of the carboxyl group of salicylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of larger reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Salicylglutamic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of the salicylic acid moiety can be oxidized to form quinones.

Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Esters and ethers.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Prodrug Development

Salicylglutamic acid serves as a prodrug for salicylic acid, enhancing its bioavailability and therapeutic efficacy. Research indicates that upon administration, this compound is rapidly converted to salicylic acid in the gastrointestinal tract, particularly in the cecum . This conversion allows for more effective delivery of the active drug to the site of action, which is crucial in treating inflammatory conditions.

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been studied extensively. Salicylic acid, its active form, is known for its ability to inhibit cyclooxygenase enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins. This compound may enhance these effects by ensuring higher concentrations of salicylic acid reach systemic circulation .

Drug Delivery Systems

2.1 Targeted Drug Delivery

this compound has been investigated for use in targeted drug delivery systems. Its ability to release salicylic acid under specific physiological conditions makes it suitable for formulations aimed at localized treatment, such as in the colon . This targeted approach minimizes systemic side effects while maximizing therapeutic outcomes.

2.2 Formulation Strategies

Innovative formulation strategies utilizing this compound have been developed to improve drug solubility and stability. For example, encapsulating this compound within nanoparticles or liposomes can enhance its pharmacokinetic properties and facilitate controlled release .

Case Studies and Research Findings

Future Directions in Research

Research on this compound continues to evolve, with ongoing studies exploring:

- Enhanced Bioavailability: Investigating modifications to increase absorption rates.

- Combination Therapies: Evaluating the synergistic effects when combined with other anti-inflammatory agents.

- Long-term Safety Profiles: Conducting longitudinal studies to assess chronic use implications.

Wirkmechanismus

The mechanism of action of salicylglutamic acid involves its interaction with specific molecular targets and pathways. The salicylic acid moiety can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins. The glutamic acid component can interact with glutamate receptors in the nervous system, potentially modulating neurotransmission and providing neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Salicylglutamic acid can be compared with other similar compounds such as:

Acetylsalicylic acid (Aspirin): Both compounds have anti-inflammatory properties, but this compound may offer additional benefits due to the presence of glutamic acid.

Methyl salicylate: Used in topical analgesics, but lacks the amino acid component present in this compound.

Sulfasalazine: A combination of salicylic acid and sulfapyridine, used to treat inflammatory bowel disease, but with different pharmacological properties compared to this compound.

The uniqueness of this compound lies in its dual functionality, combining the properties of salicylic acid and glutamic acid, which may offer synergistic effects in various applications.

Biologische Aktivität

Salicylglutamic acid is a compound derived from the conjugation of salicylic acid and glutamic acid. This compound has attracted attention for its potential biological activities, particularly in the fields of plant protection and anti-inflammatory responses.

Chemical Structure and Properties

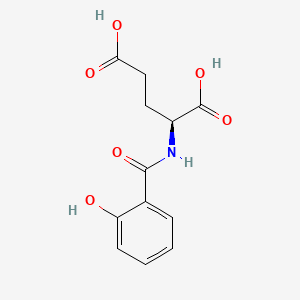

This compound combines the properties of salicylic acid, known for its role in plant defense mechanisms and anti-inflammatory effects, with glutamic acid, an amino acid involved in various metabolic processes. The structure can be represented as follows:

1. Plant Defense Mechanisms

Research indicates that this compound plays a significant role in enhancing plant resistance against pathogens. It has been shown to induce systemic acquired resistance (SAR) in various plant species, which is a critical defense mechanism against biotic stress.

- Case Study : A study demonstrated that this compound significantly reduced disease severity in wheat against Zymoseptoria tritici, a common wheat pathogen. The application of this compound resulted in up to a 49% reduction in disease severity compared to untreated controls .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties similar to those of salicylic acid. It has been found to inhibit key inflammatory pathways, including the NFκB pathway, which is crucial for the expression of various pro-inflammatory cytokines.

- Research Findings : In vitro studies revealed that this compound could inhibit tumor necrosis factor-alpha (TNF-α) dependent NFκB activity, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Resistance : The compound enhances the expression of pathogenesis-related proteins, which are essential for plant defense.

- Antifungal Activity : Some studies have reported direct antifungal activity against pathogens like Penicillium expansum, although this effect may vary depending on concentration and application method .

- Modulation of Microbiota : this compound may also influence the microbial community associated with plants, enhancing beneficial microbes while suppressing pathogenic ones .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Salicylic Acid | Induces SAR, anti-inflammatory | Enhances pathogenesis-related proteins |

| Glutamic Acid | Modulates microbial communities | Supports microbial growth |

| This compound | Disease resistance, anti-inflammatory | Induces resistance, inhibits NFκB |

Eigenschaften

CAS-Nummer |

3441-69-8 |

|---|---|

Molekularformel |

C12H13NO6 |

Molekulargewicht |

267.23 g/mol |

IUPAC-Name |

2-[(2-hydroxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H13NO6/c14-9-4-2-1-3-7(9)11(17)13-8(12(18)19)5-6-10(15)16/h1-4,8,14H,5-6H2,(H,13,17)(H,15,16)(H,18,19) |

InChI-Schlüssel |

SLCAFYIDOSJSMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Salicylglutamic acid; Glutamic acid, N-salicyloyl-; N-(2-Hydroxybenzoyl)-L-glutamic acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.